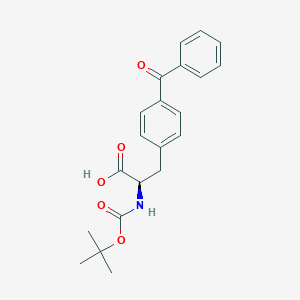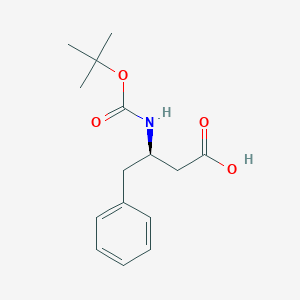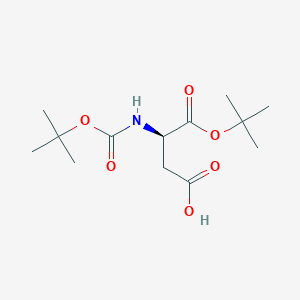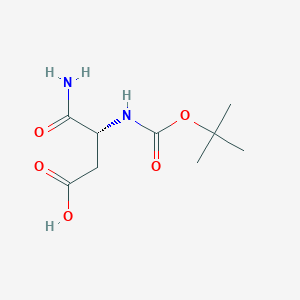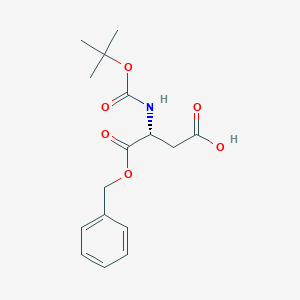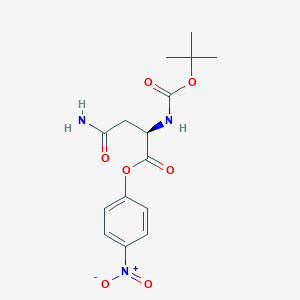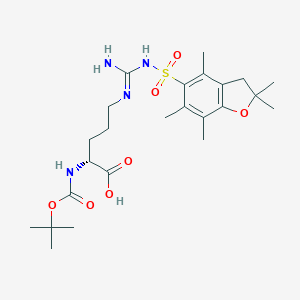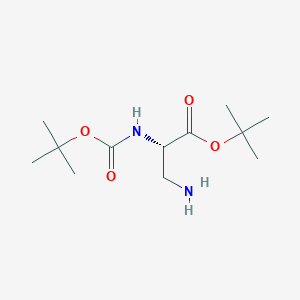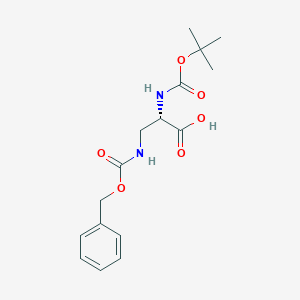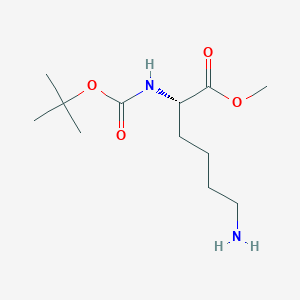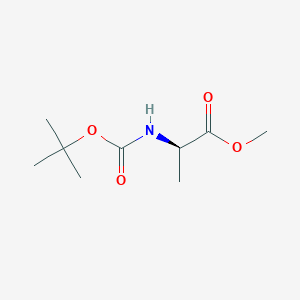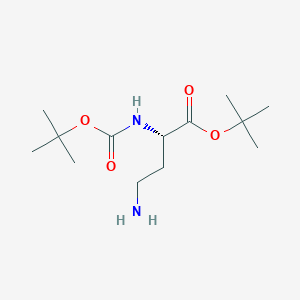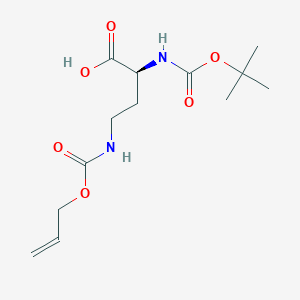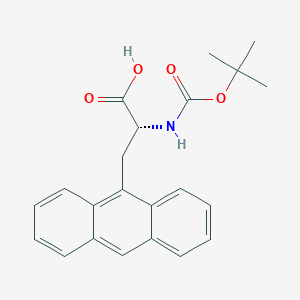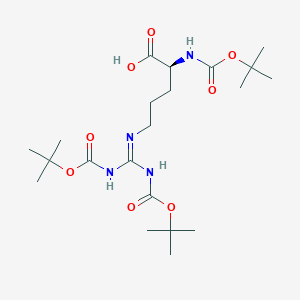
Ácido (S,E)-5-(2,3-bis(terc-butoxicarbonil)guanidino)-2-((terc-butoxicarbonil)amino)pentanoico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
(S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and prodrugs with anticancer activity
Industry: Applied in the production of cosmetics and other consumer products
Mecanismo De Acción
Target of Action
Boc-arg(boc)2-OH, also known as (S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid, is a derivative of the amino acid arginine . It is primarily used as a building block in the synthesis of peptides . The primary targets of this compound are therefore the peptide chains that it helps to construct .
Mode of Action
Boc-arg(boc)2-OH acts as a protective agent for the amino acid arginine during peptide synthesis . It protects the amino groups of arginine from unnecessary side reactions, allowing for the controlled reaction of specific groups to obtain the desired product .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis . By protecting the amino groups of arginine, it ensures the correct formation of peptide bonds and prevents unwanted side reactions . The downstream effects include the successful synthesis of the desired peptide chains .
Result of Action
The primary result of Boc-arg(boc)2-OH’s action is the successful synthesis of peptide chains with the correct sequence of amino acids . It has been used in the synthesis of amino acid prodrug forms of cytotoxic anthraquinones with anticancer activity .
Action Environment
The action of Boc-arg(boc)2-OH is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide synthesis . Furthermore, the compound should be stored at room temperature and away from fire sources and oxidizing agents for safety and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid typically involves the reaction of arginine with di-tert-butyl dicarbonate (Boc2O). This reaction is carried out in an organic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), under basic conditions . The reaction proceeds as follows:
- Arginine is dissolved in the organic solvent.
- Di-tert-butyl dicarbonate is added to the solution.
- The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
- The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of (S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
(S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc protective groups using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU)
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in dioxane.
Coupling: DIC or HBTU in DMF or DCM.
Major Products
Deprotection: Arginine and tert-butanol.
Coupling: Peptides with (S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid as a building block
Comparación Con Compuestos Similares
(S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid is unique due to its multiple Boc protective groups, which provide enhanced stability and selectivity in chemical reactions. Similar compounds include:
Boc-arg-OH: A derivative with a single Boc group.
Fmoc-arg(boc)2-OH: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) group in addition to Boc groups
These compounds differ in their protective groups and are chosen based on the specific requirements of the synthesis process.
Propiedades
IUPAC Name |
(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N4O8/c1-19(2,3)31-16(28)23-13(14(26)27)11-10-12-22-15(24-17(29)32-20(4,5)6)25-18(30)33-21(7,8)9/h13H,10-12H2,1-9H3,(H,23,28)(H,26,27)(H2,22,24,25,29,30)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOFOVHACSQSIE-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464257 | |
| Record name | BOC-ARG(BOC)2-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97745-69-2 | |
| Record name | BOC-ARG(BOC)2-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


